REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[CH2:5][O:6][CH2:7][CH2:8][O:9][CH:10]([N:12]=[N+:13]=[N-:14])[CH3:11])C.[OH-].[Na+]>C(O)C>[N:12]([CH:10]([O:9][CH2:8][CH2:7][O:6][CH2:5][C:4]([OH:15])=[O:3])[CH3:11])=[N+:13]=[N-:14] |f:1.2|
|
Name
|
[2-(1-Azido-ethoxy)-ethoxy]-acetic acid ethyl ester
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COCCOC(C)N=[N+]=[N-])=O
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all the solvents were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 5 ml water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×15 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C(C)OCCOCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 mg | |
YIELD: PERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |